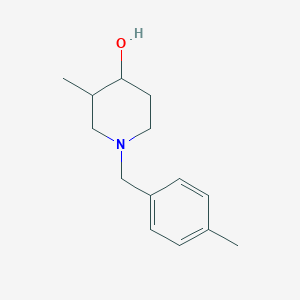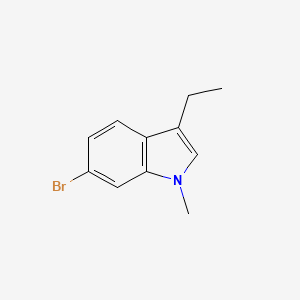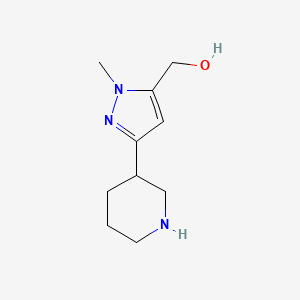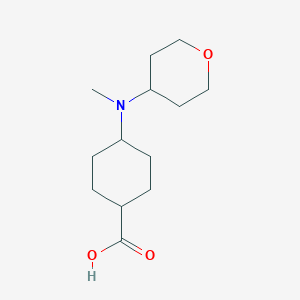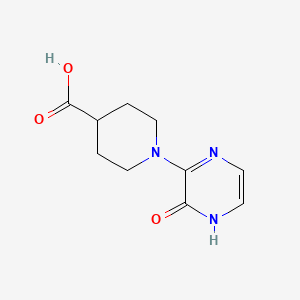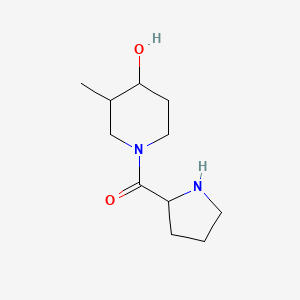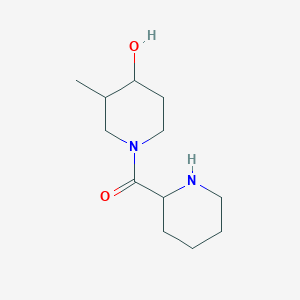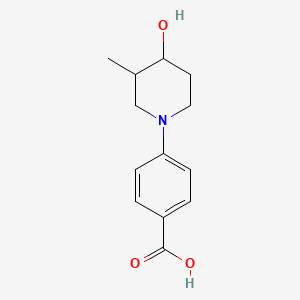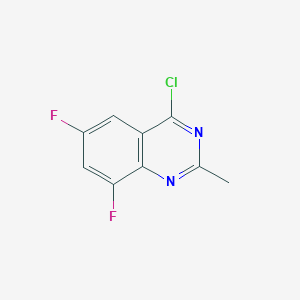
3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one
Vue d'ensemble
Description
3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacology
- Melanin-Concentrating Hormone Receptor Antagonists : 3-aminomethylquinoline derivatives, including variants of the compound , have been studied for their potential as human melanin-concentrating hormone receptor 1 antagonists, which can reduce food intake in diet-induced obesity rats. Modifications to these compounds have been explored to reduce human ether-a-go-go-related gene (hERG) K(+) channel inhibition, a side effect associated with cardiac risk (Kasai et al., 2012).
Antiviral Research
- Antiviral Activity Against Influenza : Substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, related to the compound , have been synthesized and studied for their antiviral activities. Specifically, they were effective in suppressing influenza virus replication in cell cultures and showed in vivo efficacy in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).
Biological Systems and Fluorescence Studies
- Applications in Biochemistry and Medicine : Quinoline derivatives, including aminomethylquinolines, are known for their efficiency as fluorophores. They are widely used in the study of various biological systems, particularly in DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
- Antimicrobial Activity : Certain quinoline hydrazone derivatives, which may be structurally related to the compound , have been shown to possess antimicrobial activity, especially against bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009).
Molecular Probes and Labeling
- Labeling of Nucleosides and Oligodeoxyribonucleotides : Novel fluorophores related to quinoline derivatives have been synthesized and used for labeling nucleosides, which were then converted into phosphoramidites for labeling oligodeoxyribonucleotides. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled counterparts (Singh & Singh, 2007).
Propriétés
IUPAC Name |
3-(aminomethyl)-6-fluoro-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXAWEIKPWRUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


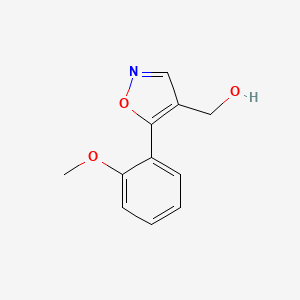
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)
